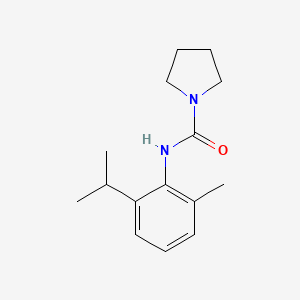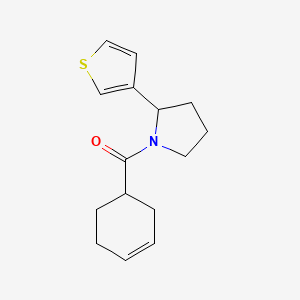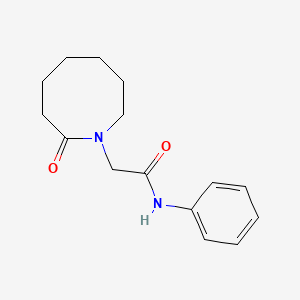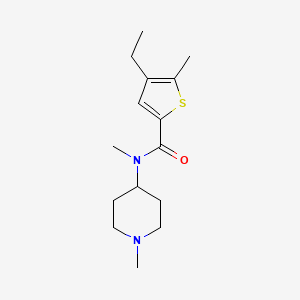
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide is a chemical compound with the molecular formula C14H18N2O2. It is commonly referred to as 'MOAA' and is a member of the azocane family of compounds. MOAA has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of MOAA is not fully understood, but it is believed to work by forming stable nanoparticles that can penetrate cell membranes and deliver drugs to targeted areas. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MOAA has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to enhance the bioavailability of drugs and to have anti-inflammatory and anti-cancer effects. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MOAA is its ability to form stable nanoparticles, which can improve drug delivery and enhance the solubility of poorly soluble drugs. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to determine its full potential.
Direcciones Futuras
There are several potential future directions for research on MOAA. One area of interest is its potential use as a drug delivery system for poorly soluble drugs. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential use as an anti-inflammatory agent and cancer treatment. MOAA may also have applications in other fields, such as materials science and nanotechnology. Overall, MOAA is a promising compound with many potential applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
MOAA can be synthesized through a multi-step process involving the reaction of 2-methylphenylamine with 2-chloroacetyl chloride to form N-(2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium azide to form N-(2-methylphenyl)-2-(2-azidoacetyl)acetamide. Finally, MOAA is obtained by reducing the azide group with hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
MOAA has been studied for its potential use as a drug delivery system due to its ability to form stable nanoparticles. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for improving drug delivery. Additionally, MOAA has been investigated for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-8-5-6-9-14(13)17-15(19)12-18-11-7-3-2-4-10-16(18)20/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBOKLPRWPMBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)






![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)